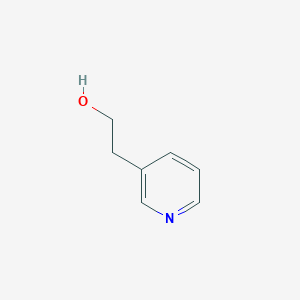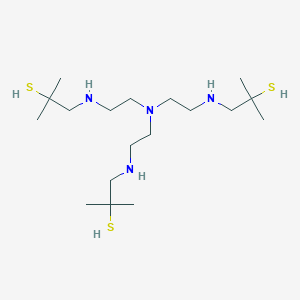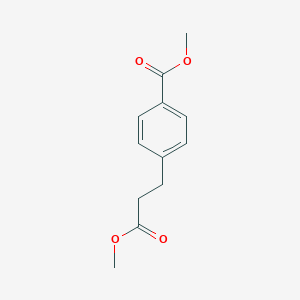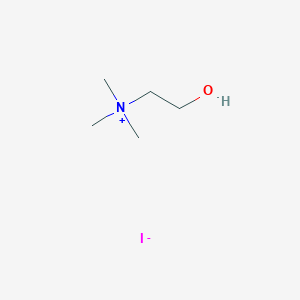
Choline iodide
Overview
Description
It appears as a white or slightly yellow crystalline powder . Choline iodide is a quaternary ammonium salt and is a derivative of choline, an essential nutrient for humans and animals. It is commonly used in various scientific and industrial applications due to its unique properties.
Mechanism of Action
Target of Action
Choline iodide, also known as (2-Hydroxyethyl)trimethylammonium iodide , is a compound that primarily targets cholinergic receptors in the body . These receptors are crucial for various physiological processes, including nerve conduction throughout the central nervous system (CNS), gallbladder regulation, liver function, and lipid metabolism .
Mode of Action
This compound interacts with its targets by enhancing the actions of acetylcholine , a neurotransmitter, and stimulating the parasympathetic nervous system . It is a major part of the polar head group of phosphatidylcholine, which plays a vital role in maintaining cell membrane integrity and is essential for all basic biological processes such as information flow, intracellular communication, and bioenergetics .
Biochemical Pathways
This compound affects several biochemical pathways. It is a precursor of different metabolites including acetylcholine, the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine . Choline can be obtained from the diet and via de novo biosynthesis from the methylation of phosphatidylethanolamine (PE) to PC .
Pharmacokinetics
The pharmacokinetics of this compound is similar to other choline esters. They are poorly absorbed in the body through oral administration and unable to cross the blood-brain barrier due to their hydrophilic characteristics . Renal excretion is the main route of elimination for choline esters .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the bioavailability of this compound can be affected by the presence of other nutrients in the diet . Furthermore, the action of this compound can be influenced by genetic polymorphisms, age, sex, and life conditions such as pregnancy and breastfeeding .
Biochemical Analysis
Cellular Effects
Choline, the parent compound of choline iodide, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Choline, from which this compound is derived, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is likely involved in similar metabolic pathways as choline. Choline is a precursor of different metabolites including the neurotransmitter acetylcholine (ACh), the membrane phospholipids phosphatidylcholine (PC) and sphingomyelin, and the methyl donor betaine
Preparation Methods
Synthetic Routes and Reaction Conditions: Choline iodide can be synthesized through the reaction of choline chloride with hydroiodic acid. The reaction typically occurs in an aqueous solution, where choline chloride reacts with hydroiodic acid to form this compound and hydrochloric acid as a byproduct .
Industrial Production Methods: In industrial settings, this compound is produced by reacting choline chloride with hydroiodic acid under controlled conditions. The reaction mixture is then purified through crystallization to obtain high-purity this compound. The process involves careful control of temperature and pH to ensure optimal yield and purity .
Chemical Reactions Analysis
Types of Reactions: Choline iodide undergoes various chemical reactions, including:
Substitution: this compound can participate in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as hydroxide ions or other halide ions can be used in substitution reactions.
Major Products Formed:
Oxidation: The major product formed is betaine.
Substitution: Depending on the nucleophile used, various substituted choline derivatives can be formed.
Scientific Research Applications
Choline iodide has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Choline iodide can be compared with other choline derivatives such as:
Choline chloride: Similar to this compound but with a chloride ion instead of an iodide ion. It is commonly used as a dietary supplement and in animal feed.
Choline bitartrate: A salt of choline and tartaric acid, used as a dietary supplement.
Choline alfoscerate:
Uniqueness: this compound is unique due to its iodide ion, which imparts distinct chemical properties and reactivity compared to other choline salts. Its ability to participate in specific substitution reactions and its role in the synthesis of deep eutectic solvents highlight its versatility and importance in various applications .
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.HI/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNPBHXSBDADRBT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938983 | |
| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17773-10-3 | |
| Record name | Choline, iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17773-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Choline iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017773103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30938983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Choline iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLINE IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39528O55VK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of choline iodide is C5H14INO, and its molecular weight is 231.11 g/mol.
A: Yes, Raman spectroscopy has been extensively used to study the conformation of the choline group in this compound and related compounds, providing insights into its structural features [].
A: this compound displays good solubility in polar solvents like water, ethanol, and ethyl lactate. This property makes it suitable for "green" living radical polymerization in environmentally friendly solvent systems [].
A: this compound has emerged as a promising catalyst for the synthesis of cyclic carbonates from carbon dioxide and epoxides []. It promotes this reaction effectively, contributing to sustainable polymer chemistry.
A: Its non-toxic and metabolizable nature makes this compound attractive for "green" LRP. It enables the synthesis of various biocompatible polymers, including hydrophobic, hydrophilic, zwitterionic, and water-soluble polymethacrylates and polyacrylates, with high monomer conversions [].
A: Yes, molecular dynamics simulations have been employed to investigate the structural and dynamical properties of this compound-glycerol deep eutectic solvents confined within nanopores [].
A: Research shows that modifying the alkyl chain length in fatty acid esters of this compound influences their biological activity. For example, in studies on isolated rabbit hearts, lower chain length compounds exhibited acetylcholine-like effects, while longer chains inhibited the response to acetylcholine [].
A: Incorporating this compound into deep eutectic solvent mixtures with compounds like glycerol can enhance its stability and broaden its application range [].
A: Research on dogs found no significant change in serum cholinesterase activity following intravenous this compound administration [].
ANone: There is limited information available on resistance mechanisms specific to this compound.
ANone: this compound is generally considered safe for its intended applications. It is a naturally occurring compound, and its derivatives are being investigated for various biomedical applications, further supporting its safety profile.
ANone: Specific drug delivery strategies utilizing this compound are not extensively reported in the provided research.
A: Raman spectroscopy is valuable for analyzing the conformation of the choline group in this compound []. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to characterize this compound and its derivatives.
ANone: this compound is considered environmentally friendly due to its biodegradability and low toxicity.
A: this compound exhibits good solubility in polar solvents like water, ethanol, and ethyl lactate. This solubility is advantageous for various applications, including its use in green chemistry approaches [].
A: Analytical methods for quantifying choline, a product of this compound hydrolysis, have been validated, ensuring accurate and reliable measurements. For instance, an enzymatic method using choline oxidase coupled with peroxidase was validated for erythrocyte acetylcholinesterase activity measurement [].
ANone: No information on drug-transporter interactions specific to this compound is provided in the research.
ANone: Specific interactions of this compound with drug-metabolizing enzymes are not extensively discussed in the provided literature.
A: this compound's biocompatibility stems from choline being a naturally occurring essential nutrient. Furthermore, its potential for biodegradation enhances its suitability for various biomedical applications, including drug delivery and tissue engineering [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


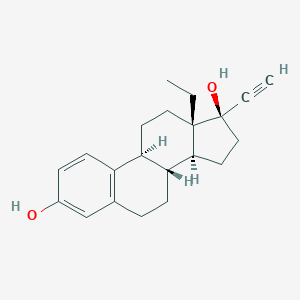

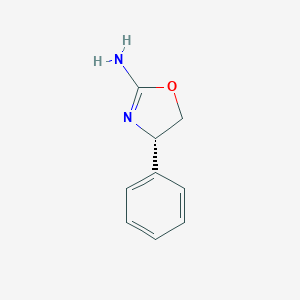
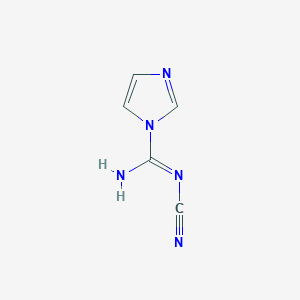

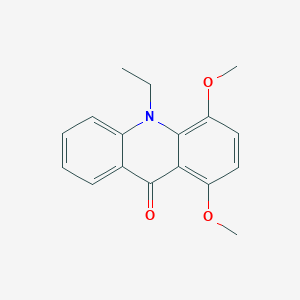
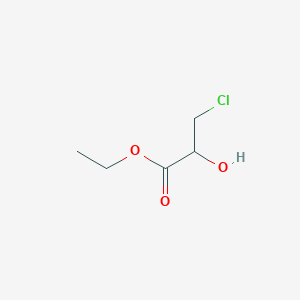
![3-[4-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B121825.png)
![N-((Hexahydro-2H-furo[2,3-c]pyrrol-6a-yl)methyl)acetamide](/img/structure/B121827.png)

